Adamantan-1-yl-piperidin-1-yl-methanone

Catalog No.
S1664440
CAS No.
22508-49-2
M.F
C16H25NO
M. Wt
247.38g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantan-1-yl-piperidin-1-yl-methanone

CAS Number

22508-49-2

Product Name

Adamantan-1-yl-piperidin-1-yl-methanone

IUPAC Name

1-adamantyl(piperidin-1-yl)methanone

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

InChI

InChI=1S/C16H25NO/c18-15(17-4-2-1-3-5-17)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2

InChI Key

BURUIZXRHQWZQI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3

1-adamantyl(piperidino)methanone is a N-acylpiperidine.

Adamantan-1-yl-piperidin-1-yl-methanone (CAS 22508-49-2) is a sterically hindered, highly lipophilic unactivated alkyl amide combining a rigid adamantane core with a piperidine ring. In procurement and industrial research, it is primarily sourced as a benchmark reference standard for late-stage carbon isotope labeling (11C, 13C, 14C) and as a validated 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor in metabolic disease drug discovery. Its lack of beta-hydrogens on the adamantyl framework makes it an indispensable model substrate for evaluating radical-mediated aminocarbonylation methodologies where traditional transition-metal catalysis fails [1].

Substituting Adamantan-1-yl-piperidin-1-yl-methanone with simpler alkyl amides (e.g., N-cyclohexyl derivatives) or its morpholine analog (CAS 22508-50-5) compromises critical methodology validation. Simpler alkyl substrates containing beta-hydrogens undergo rapid beta-hydride elimination during transition-metal-mediated carbonylation, masking the true efficiency of the carbonylation pathway. Furthermore, substituting the piperidine moiety with morpholine alters the nucleophilic sensitivity to aqueous conditions during photoredox synthesis, rendering the morpholine analog an inaccurate proxy for optimizing piperidine-based pharmaceutical libraries [1].

Radiochemical Yield in Radical C-11 Aminocarbonylation

When evaluating late-stage carbon isotope labeling, Adamantan-1-yl-piperidin-1-yl-methanone serves as a critical benchmark. Under low-pressure xenon-[11C]CO delivery with thermal initiation, this compound achieves an 18 ± 8% isolated radiochemical yield. In contrast, standard transition-metal-mediated carbonylation of alkyl iodides possessing beta-hydrogens completely fails due to competing beta-hydride elimination[1].

Evidence DimensionIsolated radiochemical yield for [11C]-labeling
Target Compound Data18 ± 8% isolated radiochemical yield
Comparator Or BaselineStandard Pd-mediated carbonylation of beta-hydrogen containing alkyl iodides (0% yield)
Quantified DifferenceEnables successful isolation (18% yield) where standard Pd-catalysis completely fails (0%)
ConditionsLow-pressure xenon-[11C]CO delivery, AIBN radical initiator, thermal initiation

Procuring this specific compound as a reference standard is essential for validating novel radical-mediated radiolabeling protocols for unactivated, bulky alkyl substrates.

Moisture Sensitivity in Late-Stage Carbon Isotope Labeling

The synthesis of Adamantan-1-yl-piperidin-1-yl-methanone via visible-light-enabled aminocarbonylation exhibits extreme sensitivity to water. While it achieves moderate isolated yields in strictly anhydrous 2-MeTHF, the introduction of aqueous conditions results in 0% product formation[1].

Evidence DimensionProduct formation yield in aqueous vs. anhydrous conditions
Target Compound Data0% product formation in aqueous conditions
Comparator Or BaselineModerate isolated yield in anhydrous 2-MeTHF conditions
Quantified Difference100% loss of yield upon introduction of aqueous conditions
ConditionsVisible-light-enabled aminocarbonylation, Pd(PPh3)4, stoichiometric CO

Buyers developing 13C/14C labeling workflows must ensure strictly anhydrous conditions when using piperidine nucleophiles to synthesize this specific adamantyl amide.

Precursor Halide Reactivity for Adamantyl Amide Synthesis

When synthesizing the closely related morpholine analog of this adamantyl amide class, the choice of halide precursor dramatically impacts processability. Using 1-iodoadamantane yields 39% of the target amide, whereas substituting it with 1-bromoadamantane drops the yield to 13% under identical photoredox conditions [1].

Evidence DimensionIsolated synthesis yield based on halide precursor
Target Compound Data39% isolated yield using 1-iodoadamantane precursor
Comparator Or Baseline13% isolated yield using 1-bromoadamantane precursor
Quantified Difference3-fold (300%) increase in yield when substituting bromide with iodide
ConditionsVisible-light-mediated carbonylation, 3 equivalents amine, stoichiometric CO

Guides procurement teams to source 1-iodoadamantane rather than 1-bromoadamantane to achieve viable yields of this sterically hindered amide class.

Steric Bulk and Beta-Hydride Elimination Resistance

The adamantane core of Adamantan-1-yl-piperidin-1-yl-methanone contains zero beta-hydrogens. In transition-metal-mediated carbonylation, standard alkyl amides (e.g., those derived from iodopropane) suffer from rapid beta-hydride elimination, destroying the yield. The absolute lack of beta-hydrogens in this compound eliminates this competing pathway entirely[1].

Evidence DimensionPresence of competing beta-hydride elimination pathway
Target Compound Data0 beta-hydrogens (elimination pathway blocked)
Comparator Or BaselineStandard alkyl amides (e.g., from iodopropane) possessing beta-hydrogens
Quantified Difference100% reduction in beta-hydride elimination byproducts
ConditionsTransition-metal-mediated carbonylation of unactivated alkyl electrophiles

Makes this compound a mandatory benchmark material for isolating and quantifying the carbonylation pathway in methodology development.

Reference Standard for Radical 11C-Radiolabeling Protocols

Due to its established 18% radiochemical yield baseline under low-pressure xenon-[11C]CO delivery, this compound is a primary reference standard for validating new thermal or photochemical radical initiation systems in PET radiotracer development [1].

Optimization of Late-Stage 13C/14C Aminocarbonylation

Because of its extreme sensitivity to aqueous conditions (dropping to 0% yield), it serves as a strict stress-test substrate for optimizing anhydrous, visible-light-enabled carbonylation workflows in pharmaceutical isotope labeling[2].

11β-HSD1 Inhibitor Benchmarking in Metabolic Drug Discovery

As a validated 11β-HSD1 inhibitor, this compound is procured as a structural baseline in high-throughput screening assays, allowing researchers to quantify the exact binding contribution of the adamantyl-piperidine pharmacophore against novel type 2 diabetes drug candidates[3].

XLogP3

3.1

Dates

Last modified: 08-15-2023

Explore Compound Types